molecular formula C9H9Cl2N3O2 B2371458 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide CAS No. 392247-22-2

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide

Cat. No. B2371458
CAS RN: 392247-22-2
M. Wt: 262.09
InChI Key: JISSKFCQXXMUMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is C9H9Cl2N3O2 . The structure of this compound includes a benzamide group, which is a common feature in many pharmaceutical compounds .

Scientific Research Applications

  • Biological Activity Study : Imramovský et al. (2011) conducted a study on a series of compounds similar to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. They examined their biological activity against mycobacterial, bacterial, and fungal strains. These compounds showed notable biological activity, comparable or higher than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).

  • Herbicide Application : Viste et al. (1970) explored N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide, for its potential as a herbicide. It showed activity against annual and perennial grasses, suggesting potential utility in agriculture (Viste et al., 1970).

  • Antitumor Potential : Stevens et al. (1984) synthesized compounds related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide with potential antitumor activity. Their study suggests these compounds might act as prodrugs for more effective cancer treatment (Stevens et al., 1984).

  • Complexation Reactions Study : Thangjam and Rajkumari (2010) researched a compound structurally related to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide for its ability to form metal-ligand complexes. This research aids in understanding the compound's potential for forming stable complexes with metals like Ni2+, Cu2+, and Cd2+ (Thangjam & Rajkumari, 2010).

  • Anti-Tubercular Scaffold Development : Nimbalkar et al. (2018) synthesized derivatives of a compound similar to 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. These compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular drugs (Nimbalkar et al., 2018).

  • Synthesis of Benzamide-Based Derivatives : Hebishy et al. (2020) developed a new route to synthesize benzamide-based derivatives, which might include structures like 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide. Their research focused on compounds with potential antiviral activities, particularly against the H5N1 subtype of the influenza A virus (Hebishy et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-7(11)6(3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSKFCQXXMUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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